2-(4-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-FLUOROPHENYL)-4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENYL)-4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Coupling reactions: The pyridine and fluorophenyl groups can be introduced via Suzuki or Heck coupling reactions.
Isoquinoline synthesis: The isoquinoline moiety can be synthesized through Pictet-Spengler or Bischler-Napieralski reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyridine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl and pyridine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the oxadiazole and isoquinoline rings.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure suggests potential interactions with various biological targets.
Industry
In the industry, this compound might be used in the development of new materials, such as polymers or dyes, due to its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENYL)-4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple aromatic rings suggests potential for π-π interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
- 2-(4-Methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
Uniqueness
The uniqueness of 2-(4-FLUOROPHENYL)-4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE lies in the presence of the fluorine atom, which can significantly alter its chemical properties, such as lipophilicity and metabolic stability, compared to its analogs.
Properties
Molecular Formula |
C22H13FN4O2 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one |
InChI |
InChI=1S/C22H13FN4O2/c23-15-7-9-16(10-8-15)27-13-19(17-5-1-2-6-18(17)22(27)28)21-25-20(26-29-21)14-4-3-11-24-12-14/h1-13H |
InChI Key |
QDBHBDBZBQTZQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)F)C4=NC(=NO4)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.